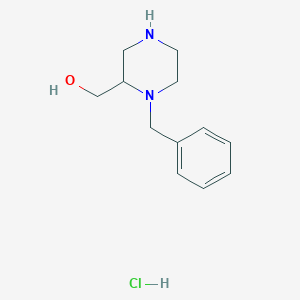

(1-Benzylpiperazin-2-yl)methanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzylpiperazin-2-yl)methanol hydrochloride, also known as 1-benzyl-4-methyl-piperazine hydrochloride (BMPH), is a derivative of piperazine and has been used in a variety of scientific research applications. It has been used extensively in laboratory experiments to study the effects of various drugs and compounds on cells and organisms. BMPH has also been used to investigate the biochemical and physiological effects of certain compounds, as well as to assess the potential therapeutic effects of various drugs.

Wissenschaftliche Forschungsanwendungen

Novel EPC Synthesis and CNS Receptors

- Synthesis and Transformation into Ligands for CNS Receptors : A study by Beduerftig et al. (2001) described a novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which were transformed into ligands for central nervous system receptors, showing interaction with σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).

Inhibitors Development

- Endocannabinoid Hydrolases Inhibitors : Morera et al. (2012) developed a series of compounds, including those based on the benzylpiperazinyl structure, which acted as inhibitors for human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), showing potent inhibitory activity (Morera, Labar, Ortar, & Lambert, 2012).

Antimicrobial Activity

- Antimicrobial Activity and Molecular Modeling : Mandala et al. (2013) synthesized novel derivatives that exhibited significant antibacterial and antifungal activity. The study included structure-based investigations and docking studies with certain proteins (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).

Corrosion Inhibition

- Corrosion Inhibitors for Mild Steel : Ma et al. (2017) investigated triazole derivatives, including (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, as corrosion inhibitors for mild steel in acidic medium, finding significant inhibition efficiency (Ma, Qi, He, Tang, & Lu, 2017).

Structural Studies

- Structure of Benzyl Derivatives : Holschbach et al. (2003) determined the structures of benzyl derivatives in different states and their tautomerism and protonation behaviors (Holschbach, Sanz, Claramunt, Infantes, Motherwell, Raithby, Jimeno, Herrero, Alkorta, Jagerovic, & Elguero, 2003).

Kinetic and Catalytic Studies

- Hydrogenation Kinetics and Catalysis : Jelčić et al. (2016) and Zrnčević (2015) focused on the kinetics and mass transfer in the hydrogenation of benzyl derivatives, providing insights into the influence of solvents and reaction conditions on these processes (Jelčić, Samardžić, & Zrnčević, 2016) and (Zrnčević, 2015).

Catalytic Applications

- Huisgen 1,3-Dipolar Cycloadditions : Ozcubukcu et al. (2009) prepared a ligand based on the triazolylmethanol structure, which showed outstanding catalytic activity in Huisgen 1,3-dipolar cycloadditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Microwave-Assisted Synthesis and Antibacterial Activity

- Benzyl Piperazine with Pyrimidine and Isoindolinedione : Merugu et al. (2010) explored the microwave-assisted synthesis of benzyl piperazine derivatives and their antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Solubility Measurement

- Solubility in Water and Alcohols : Liang et al. (2016) measured the solubility of triazolylmethanol derivatives in different solvents, providing valuable data for understanding their physical properties (Liang, Li, Shen, Li, Mao, & Li, 2016).

Novel Chiral Ligands

- Synthesis of Novel Chiral Ligands : Alvarez-Ibarra et al. (2010) synthesized enantiopure piperidinylmethanols, exploring their use as chiral ligands for catalytic additions, showcasing their unique behavior in stereocontrol (Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010).

Eigenschaften

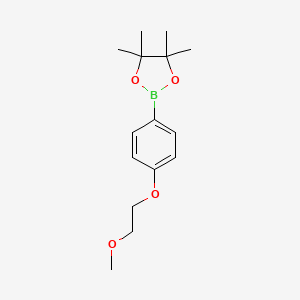

IUPAC Name |

(1-benzylpiperazin-2-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYNUIPPLSAZDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CO)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzylpiperazin-2-yl)methanol hydrochloride | |

CAS RN |

1588441-10-4 |

Source

|

| Record name | 2-Piperazinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)

![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)